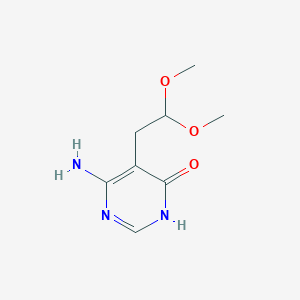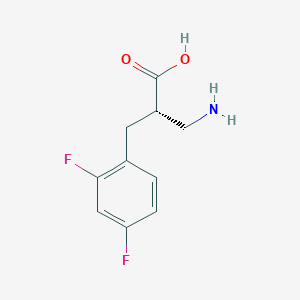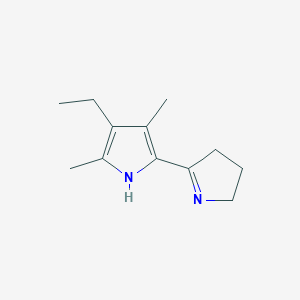![molecular formula C15H16S2 B13991657 2-[(Diphenylmethyl)sulfanyl]ethanethiol CAS No. 26926-48-7](/img/structure/B13991657.png)
2-[(Diphenylmethyl)sulfanyl]ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diphenylmethyl)sulfanyl]ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) and a sulfanyl group attached to a diphenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethyl)sulfanyl]ethanethiol typically involves the reaction of diphenylmethanethiol with ethylene sulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Diphenylmethyl)sulfanyl]ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Nucleophiles like sodium hydrosulfide can be employed.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of the thiol group.
Substitution: Formation of substituted thiol derivatives.
Aplicaciones Científicas De Investigación
2-[(Diphenylmethyl)sulfanyl]ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways involving thiol-disulfide exchange.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of 2-[(Diphenylmethyl)sulfanyl]ethanethiol involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with various molecular targets, including enzymes and proteins, thereby modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity but lacking the diphenylmethyl group.
1,2-Ethanedithiol: Contains two thiol groups and is used in similar applications but has different reactivity due to the presence of an additional thiol group.
Uniqueness
2-[(Diphenylmethyl)sulfanyl]ethanethiol is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its stability and makes it suitable for specific applications where other thiol compounds may not be effective.
Propiedades
Número CAS |
26926-48-7 |
|---|---|
Fórmula molecular |
C15H16S2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
2-benzhydrylsulfanylethanethiol |
InChI |
InChI=1S/C15H16S2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clave InChI |
JUHMSBSITSNFFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)

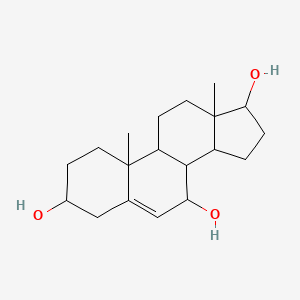

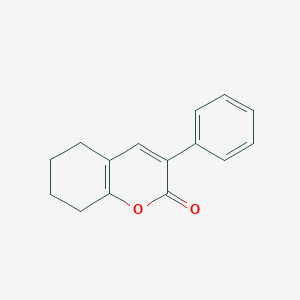
![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991636.png)
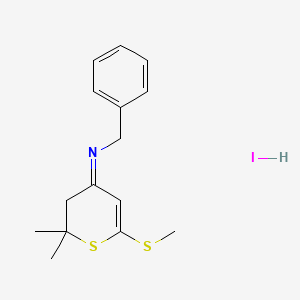
![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)

